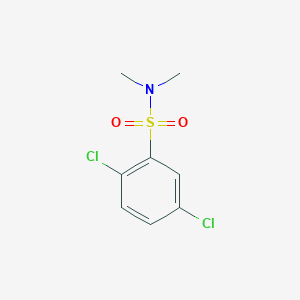

2,5-dichloro-N,N-dimethylbenzenesulfonamide

Vue d'ensemble

Description

2,5-Dichloro-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H9Cl2NO2S and a molecular weight of 254.13 g/mol . This compound is characterized by the presence of two chlorine atoms and a sulfonamide group attached to a benzene ring, making it a valuable intermediate in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N,N-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with dimethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

2,5-dichlorobenzenesulfonyl chloride+dimethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dichloro-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s properties.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different sulfonamide derivatives .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The molecular formula of 2,5-dichloro-N,N-dimethylbenzenesulfonamide is C8H9Cl2N O2S. The compound features two chlorine atoms at the 2 and 5 positions of the benzene ring and a dimethylamino group attached to the sulfonamide moiety. The synthesis typically involves several steps:

- Chlorination : Benzenesulfonamide is treated with chlorine gas to introduce chlorine at the 2 and 5 positions.

- Dimethylation : The chlorinated intermediate is reacted with dimethylamine to form the final product.

- Hydroxylation : Although not always necessary for this compound, hydroxylation can be performed to introduce additional functional groups.

These synthetic methods allow for the efficient production of derivatives that may exhibit enhanced biological activity or improved solubility.

Medicinal Chemistry

This compound has garnered attention for its potential as an inhibitor of carbonic anhydrase enzymes , which are involved in various physiological processes including fluid balance and pH regulation. Its mechanism of action involves binding to the active site of these enzymes, leading to therapeutic effects in conditions such as:

- Glaucoma : By inhibiting carbonic anhydrase, it may reduce intraocular pressure.

- Epilepsy : Potential modulation of neural excitability through enzyme inhibition.

- Cancer : Targeting metabolic pathways critical for tumor growth.

Biological Research

The compound is utilized in studies related to enzyme inhibition and protein binding , contributing to the understanding of metabolic pathways. Research indicates that it can interact with various enzymes involved in drug metabolism, potentially modulating their activity and affecting drug efficacy and toxicity.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of more complex organic compounds , including agrochemicals and dyes. Its electrophilic nature allows for various nucleophilic substitutions, making it a versatile building block in chemical synthesis.

Case Studies and Research Findings

- Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties by inhibiting bacterial folic acid synthesis. This mechanism is pivotal for developing new antibiotics .

- Enzyme Inhibition Studies : Research has demonstrated that this compound selectively inhibits human intestinal carboxylesterases (hiCE), which are crucial for drug metabolism. This selectivity can help mitigate adverse effects associated with certain medications like CPT-11 .

- Pharmacological Profiling : Interaction studies have revealed that this compound can modulate various biological pathways through enzyme interactions, indicating its potential as a therapeutic agent in multiple diseases .

Mécanisme D'action

The mechanism of action of 2,5-dichloro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also participate in halogen bonding, further influencing the compound’s activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichloro-N,N-dimethylbenzenesulfonamide

- 2,6-Dichloro-N,N-dimethylbenzenesulfonamide

- 2,5-Dichloro-N,N-diethylbenzenesulfonamide

Uniqueness

2,5-Dichloro-N,N-dimethylbenzenesulfonamide is unique due to the specific positioning of the chlorine atoms and the dimethylamino group, which confer distinct chemical and biological properties compared to its analogs .

Activité Biologique

2,5-Dichloro-N,N-dimethylbenzenesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a benzene ring substituted with two chlorine atoms at the 2 and 5 positions and a dimethylamino group attached to the sulfonamide moiety. Its structural characteristics contribute significantly to its reactivity and biological interactions, making it a subject of interest in various therapeutic applications.

- Molecular Formula : C₉H₈Cl₂N₂O₂S

- Molecular Weight : Approximately 253.14 g/mol

- Structure : The compound's unique structure includes:

- A sulfonamide group (-SO₂NH-)

- Chlorine substitutions enhancing electrophilicity

- Dimethylamino group contributing to solubility and biological activity

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

- Phosphodiesterase Inhibition : The compound acts as a phosphodiesterase (PDE) inhibitor, which can lead to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This modulation plays a crucial role in numerous signaling pathways associated with conditions such as asthma and certain cancers.

- Antibacterial Activity : Leveraging its sulfonamide structure, it inhibits bacterial folic acid synthesis, thereby exhibiting antimicrobial properties against various pathogens.

- Anti-inflammatory and Anticancer Properties : Research indicates potential applications in targeting inflammatory pathways and cancer cell proliferation through specific enzyme interactions.

Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Phosphodiesterase Inhibition | Increases cAMP levels, affecting signaling pathways related to respiratory diseases and cancer. | , |

| Antibacterial | Inhibits folic acid synthesis in bacteria, effective against Gram-positive and Gram-negative strains. | , |

| Anti-inflammatory | Modulates inflammatory responses through enzyme inhibition. | , |

| Anticancer | Potential in inhibiting tumor growth by targeting specific metabolic pathways. | , |

Case Studies

-

Phosphodiesterase Inhibition Study :

- A study demonstrated that this compound effectively inhibited PDE4, leading to enhanced cAMP levels in human bronchial epithelial cells. This effect was associated with reduced inflammation markers in vitro, suggesting therapeutic potential for chronic obstructive pulmonary disease (COPD) management.

-

Antimicrobial Efficacy :

- Research conducted on the antibacterial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to interference with bacterial folic acid metabolism, akin to traditional sulfa drugs.

-

Cancer Cell Line Studies :

- In vitro studies involving various cancer cell lines indicated that the compound could induce apoptosis in malignant cells while sparing normal cells, highlighting its selective cytotoxicity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution Reactions : Utilizing chlorinated benzenesulfonamides and dimethylamine under basic conditions.

- Electrophilic Aromatic Substitution : Chlorination followed by sulfonation processes.

These methods allow for the efficient production of the compound with varying yields depending on specific reaction conditions.

Propriétés

IUPAC Name |

2,5-dichloro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-11(2)14(12,13)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCAXMSPFKYAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354694 | |

| Record name | 2,5-dichloro-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88522-19-4 | |

| Record name | 2,5-dichloro-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.